molecular formula C34H30Cl2N6O4 B1669071 Pigment Yellow 14 CAS No. 5468-75-7

Pigment Yellow 14

Cat. No.: B1669071
CAS No.: 5468-75-7
M. Wt: 657.5 g/mol
InChI Key: LQZFGPJGXVFSTR-LMXNTIJMSA-N
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Description

Pigment Yellow 14, also known as C.I. This compound, is an organic compound belonging to the class of azo pigments. These pigments are characterized by their bright colors and high tinting strength. This compound is widely used in various industries, including coatings, inks, plastics, and textiles, due to its excellent color properties and stability .

Mechanism of Action

Target of Action

Resorcin Brown R, also known as Resorcinol, primarily targets the skin and thyroid. It is used as an antiseptic and disinfectant in topical pharmaceutical products for the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It also possesses a well-documented anti-thyroidal activity .

Mode of Action

Resorcinol exerts a keratolytic activity, which helps to remove hard, scaly, or roughened skin . In the thyroid, resorcinol can inhibit peroxidases, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Biochemical Pathways

The biochemical pathways affected by Resorcinol are primarily related to skin health and thyroid function. By exerting a keratolytic activity, Resorcinol influences the process of keratinization, which is crucial for maintaining the health and integrity of the skin . In the thyroid, Resorcinol affects the synthesis of thyroid hormones by inhibiting the iodination of tyrosine and the oxidation of iodide .

Pharmacokinetics

The pharmacokinetic properties of Resorcinol are primarily related to its topical application. It is relatively easily absorbed by the skin and mucosa . After absorption, Resorcinol undergoes gluconoride formation and sulfation, and is predominantly eliminated from the body via the kidneys .

Result of Action

The result of Resorcinol’s action is the removal of hard, scaly, or roughened skin, which can help in the treatment of various skin disorders and infections . Its anti-thyroidal activity can lead to a decrease in the production of thyroid hormones, which may result in goiter .

Action Environment

The action of Resorcinol can be influenced by various environmental factors. For instance, the absorption of Resorcinol can be affected by the condition of the skin, such as the presence of wounds or inflammation. Additionally, factors such as temperature and pH can influence the stability and efficacy of Resorcinol .

Biochemical Analysis

Biochemical Properties

Resorcin Brown R interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in ion-exchange chromatography, a process used for separating alkaloid bases and organic acids . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

Resorcin Brown R can have various effects on different types of cells and cellular processes. For example, it has been implicated in the regulation of cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Resorcin Brown R on cells are likely to be context-dependent and may vary depending on factors such as cell type and environmental conditions.

Molecular Mechanism

The molecular mechanism of action of Resorcin Brown R involves its interactions with other molecules at the molecular level. It has been suggested that Resorcin Brown R can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resorcin Brown R can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Resorcin Brown R can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Resorcin Brown R is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Resorcin Brown R is transported and distributed within cells and tissues This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of Resorcin Brown R and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pigment Yellow 14 involves a double diazotization and coupling reaction. The process begins with the diazotization of aromatic diamines, such as benzidine derivatives, followed by coupling with acetoacetanilides. This reaction requires precise pH control and efficient mixing to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow synthesis techniques. This method allows for better control over reaction conditions and improved product consistency. The process involves feeding three streams into a micromixer, where the diazotization and coupling reactions occur simultaneously .

Chemical Reactions Analysis

Types of Reactions: Pigment Yellow 14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinonoid structures, while reduction can lead to the formation of amines .

Scientific Research Applications

Pigment Yellow 14 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pigment Yellow 14 belongs to the diarylide pigment family, which includes several other yellow pigments:

  • Pigment Yellow 12
  • Pigment Yellow 13
  • Pigment Yellow 16
  • Pigment Yellow 17
  • Pigment Yellow 81
  • Pigment Yellow 83

Compared to these similar compounds, this compound is unique due to its specific molecular structure and the resulting color properties. It offers a balance of brightness, stability, and compatibility with various industrial applications .

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFGPJGXVFSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027601
Record name C.I. Pigment Yellow 14
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Molecular Weight

657.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Water or Solvent Wet Solid, Solid; [Reference #1] Yellow odorless powder; [BASF MSDS]
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2-methylphenyl)-3-oxo-
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Record name C.I. Pigment Yellow 14
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CAS No.

5468-75-7
Record name Pigment Yellow 14
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Record name C.I. Pigment Yellow 14
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Record name Pigment Yellow 14
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2-methylphenyl)-3-oxo-
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Record name C.I. Pigment Yellow 14
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Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide]
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Record name BENZIDINE YELLOW G
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Synthesis routes and methods I

Procedure details

The pigment suspension was prepared similarly to C.I. Pigment Yellow 13 by coupling of 28 g of tetrazotized 3,3'-dichlorobenzidene with 44.3 g of 2-methylacetoacetanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The pigment suspension was prepared similarly to C.I. Pigment Yellow 13 by coupling 77 g of tetrazotized 3,3'-dichlorobenzidine (42 g of sodium nitrite) with 112 g of acetoacet-2-methylanilide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
[Compound]
Name
acetoacet-2-methylanilide
Quantity
112 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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